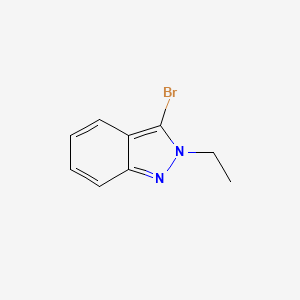

3-Bromo-2-ethyl-2H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrN2 |

|---|---|

Molecular Weight |

225.08 g/mol |

IUPAC Name |

3-bromo-2-ethylindazole |

InChI |

InChI=1S/C9H9BrN2/c1-2-12-9(10)7-5-3-4-6-8(7)11-12/h3-6H,2H2,1H3 |

InChI Key |

AQYJMBCKYQIBOC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C2C=CC=CC2=N1)Br |

Origin of Product |

United States |

Foundational & Exploratory

3-Bromo-2-ethyl-2H-indazole chemical structure and properties

Abstract

3-Bromo-2-ethyl-2H-indazole (CAS: 313485-67-5) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR, PARP) and antimicrobial agents.[1][2] Unlike its thermodynamically stable 1H-isomer, the 2H-indazole scaffold offers unique electronic properties and vector orientation for structure-activity relationship (SAR) exploration. This guide provides a definitive technical analysis of its physicochemical properties, regioselective synthesis, and reactivity profile, serving as a reference for drug discovery workflows.

Chemical Identity & Structural Analysis[3][4]

The 2H-indazole core is distinguished by a "quinoid-like" electronic contribution, which impacts its solubility and reactivity profile compared to the 1H-tautomer. The introduction of a bromine atom at the C3 position creates a versatile electrophilic handle for palladium-catalyzed cross-coupling, while the N2-ethyl group locks the tautomeric state, preventing proton transfer.

Physicochemical Profile[2][5][6][7][8][9][10][11]

| Property | Data | Note |

| IUPAC Name | 3-Bromo-2-ethyl-2H-indazole | |

| CAS Number | 313485-67-5 | |

| Molecular Formula | C₉H₉BrN₂ | |

| Molecular Weight | 225.09 g/mol | |

| SMILES | CCN1C(Br)=C2C(C=CC=C2)=N1 | |

| Appearance | Pale yellow to off-white solid | |

| Solubility | Soluble in DMSO, CH₂Cl₂, EtOAc; Low in H₂O | Lipophilic scaffold |

| Storage | 2–8°C, Inert atmosphere | Light sensitive (C-Br bond) |

Structural Visualization

The 2H-indazole system fixes the double bond between N1 and C7a, distinct from the 1H-form. The C3-Br bond lies in the plane of the aromatic system, available for oxidative addition by transition metals.

Synthetic Pathways & Protocols

Achieving high purity 3-Bromo-2-ethyl-2H-indazole requires overcoming the inherent N1 vs. N2 regioselectivity challenge of the indazole scaffold. Two primary strategies are presented: the Classical Alkylation Route (often requiring separation) and the De Novo Cyclization Route (highly N2-selective).

Strategy A: De Novo Cyclization (Recommended)

This route avoids the formation of the 1H-isomer byproduct by constructing the N2-ethyl bond during ring formation.

Mechanism: Copper-catalyzed three-component coupling of 2-bromobenzaldehyde, ethylamine, and sodium azide. Protocol:

-

Condensation: 2-Bromobenzaldehyde (1.0 eq) + Ethylamine (1.2 eq) → Imine intermediate.

-

Cyclization: Add NaN₃ (1.5 eq), CuI (5 mol%), and Ligand (e.g., L-proline or DMEDA) in DMSO. Heat to 80-100°C.

-

Result: Formation of 2-ethyl-2H-indazole .

-

Bromination: Electrophilic bromination at C3.

Strategy B: Direct Alkylation & Bromination (Stepwise)

Useful when starting from commercially available indazole, though it requires chromatographic separation.

Step 1: Regioselective Alkylation

-

Reagents: Indazole, Ethyl Iodide (EtI), Base (Cs₂CO₃ or NaH).

-

Conditions: DMF or CH₃CN, 60°C.

-

Selectivity Note: Alkylation under thermodynamic control (high temp) or using hard electrophiles often favors N1. However, using Trimethyloxonium tetrafluoroborate (Meerwein's salt) or specific solvent effects can enhance N2 yields. The mixture (N1-Et and N2-Et) must be separated by column chromatography (N2 isomers are typically less polar).

Step 2: C3-Bromination (Optimized Protocol)

Standard bromination with Br₂ can be harsh. The use of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation is a superior, green method.

Experimental Protocol (Self-Validating):

-

Charge: Dissolve 2-ethyl-2H-indazole (1.0 mmol) in Ethanol (5 mL) or CH₃CN.

-

Add: Add DBDMH (0.55 eq, providing 1.1 eq active Br).

-

Activate: Sonicate the mixture at 40°C for 30 minutes.

-

Monitor: TLC should show consumption of starting material (Rf ~0.4) and appearance of a less polar product.

-

Workup: Quench with saturated Na₂S₂O₃ (aq) to remove excess bromine. Extract with EtOAc.

-

Yield: Typically >85% isolated yield.

Synthesis Logic Diagram

Figure 1: Comparative synthetic pathways. The cyclization route (top) minimizes isomer byproducts compared to direct alkylation (bottom).

Reactivity & Applications

The C3-Br bond is the functional "warhead" of this molecule. In 2H-indazoles, the C3 position is electron-rich, but the presence of bromine allows for facile oxidative addition by Palladium(0).

Key Transformations

-

Suzuki-Miyaura Coupling:

-

Partners: Aryl/Heteroaryl boronic acids.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Application: Biaryl synthesis for kinase inhibitors (e.g., extending the scaffold to interact with the ATP-binding pocket).

-

-

Buchwald-Hartwig Amination:

-

Partners: Primary/Secondary amines.

-

Catalyst: Pd₂dba₃ + Xantphos/BINAP.

-

Application: Introduction of solubilizing amine tails.

-

-

Heck Reaction:

-

Partners: Acrylates or Styrenes.

-

Application: Creating vinyl-linked derivatives.

-

Pharmacophore Significance

In medicinal chemistry, the 2-ethyl-2H-indazole motif serves as a bioisostere for indole or naphthalene but with higher polarity and hydrogen-bond accepting capability (N1). The 2-ethyl group often fits into hydrophobic pockets (e.g., the "gatekeeper" region of kinases), while substituents at C3 (derived from the bromo precursor) extend into the solvent-exposed region.

Reactivity Logic Diagram

Figure 2: Divergent synthesis capabilities starting from the 3-bromo precursor.

Safety & Handling

-

Hazards: As an organobromide, it may act as an alkylating agent (though less reactive than alkyl halides). It is likely an irritant to eyes, skin, and respiratory tract.

-

GHS Classification (Predicted): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Waste: Dispose of as halogenated organic waste.

References

-

Regioselective Synthesis of 2H-Indazoles

-

Bromination Protocol

-

Medicinal Chemistry Applications

- Title: "Indazole derivatives as potent inhibitors of VEGFR tyrosine kinases"

- Source: Bioorganic & Medicinal Chemistry Letters, 2005, 15(10), 2611-2615.

-

URL: [Link]

-

Product Data & CAS Verification

- Source: PubChem & BLD Pharm C

-

URL: [Link]

Sources

- 1. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 2. 313485-67-5|3-Bromo-2-ethyl-2H-indazole|BLD Pharm [bldpharm.com]

- 3. 2H-Indazole synthesis [organic-chemistry.org]

- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis and Application of 3-Bromo-2-ethyl-2H-indazole: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth technical overview of 3-Bromo-2-ethyl-2H-indazole, a compound of interest in medicinal chemistry. Due to its likely novelty, direct commercial availability is limited. Therefore, this document focuses on a proposed synthetic pathway, analytical characterization, and the potential applications of this molecule, grounded in established chemical principles and supported by relevant literature.

Compound Identification and Sourcing

A thorough search of chemical databases and supplier catalogs indicates that 3-Bromo-2-ethyl-2H-indazole is not a readily available stock item and does not have a registered CAS number at the time of this publication. The closest commercially available analogs include 3-Bromo-2H-indazole (CAS: 457891-24-6) and various N-substituted indazole derivatives.[1] This suggests that for research and development purposes, 3-Bromo-2-ethyl-2H-indazole must be synthesized in the laboratory. The following sections provide a comprehensive guide to its synthesis and characterization.

Proposed Synthetic Strategy

The synthesis of 3-Bromo-2-ethyl-2H-indazole can be approached through a two-step process: N-ethylation of a suitable indazole precursor followed by bromination. A plausible and efficient route is outlined below, based on established methodologies for the synthesis of substituted 2H-indazoles.[2][3]

Synthesis Workflow

The proposed synthetic pathway begins with the readily available 1H-indazole, proceeds through N-ethylation to form 2-ethyl-2H-indazole, and concludes with selective bromination at the C3 position.

Caption: Proposed two-step synthesis of 3-Bromo-2-ethyl-2H-indazole.

Experimental Protocols

Step 1: Synthesis of 2-Ethyl-2H-indazole

This procedure is adapted from established methods for the N-alkylation of indazoles.[2] The regioselectivity of N-alkylation can be influenced by the choice of base and solvent, but ethylation often favors the N2 position.

-

Materials:

-

1H-Indazole

-

Ethyl iodide

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

To a solution of 1H-indazole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 2-ethyl-2H-indazole.

-

Step 2: Synthesis of 3-Bromo-2-ethyl-2H-indazole

The bromination of the C3 position of the indazole ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a common and effective choice.

-

Materials:

-

2-Ethyl-2H-indazole

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl4) or Dichloromethane (CH2Cl2)

-

AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (optional, for radical initiation)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve 2-ethyl-2H-indazole (1.0 eq) in CCl4 or CH2Cl2 in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 eq) to the solution. A radical initiator such as AIBN or benzoyl peroxide can be added to facilitate the reaction.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-Bromo-2-ethyl-2H-indazole.

-

Analytical Characterization

The successful synthesis of 3-Bromo-2-ethyl-2H-indazole should be confirmed by a suite of analytical techniques:

| Analytical Method | Expected Observations |

| ¹H NMR | Appearance of a triplet and a quartet corresponding to the ethyl group protons. Shifts in the aromatic protons compared to the starting material. |

| ¹³C NMR | Appearance of two new signals corresponding to the ethyl group carbons. A downfield shift of the C3 carbon signal upon bromination. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C9H9BrN2. The presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for the ethyl and aromatic groups. C-N and C=N stretching vibrations characteristic of the indazole ring. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating the purity of the final compound. |

Potential Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Bromo-substituted indazoles serve as versatile intermediates for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5] This allows for the introduction of a wide range of substituents at the C3 position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The 2H-indazole motif is present in various bioactive molecules with diverse therapeutic applications, including antimicrobial and anti-inflammatory agents.[6] The introduction of a bromine atom at the C3 position and an ethyl group at the N2 position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profiles.[7]

Logical Pathway for Application

Caption: Workflow for the utilization of 3-Bromo-2-ethyl-2H-indazole in drug discovery.

Safety and Handling

As a novel chemical compound, 3-Bromo-2-ethyl-2H-indazole should be handled with care. All synthetic and handling procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. A comprehensive safety assessment should be performed before scaling up the synthesis.

References

-

Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

- Zhang, D., et al. (2013). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry.

-

ResearchGate. One‐pot synthesis of 3‐bromo‐2H‐indazole 6. [Link]

- Rivera, G., et al. (2017).

- Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

-

Royal Society of Chemistry. Recent advances in C–H functionalization of 2H-indazoles. [Link]

- American Chemical Society. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society.

- National Center for Biotechnology Information. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

-

White Rose Research Online. Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. [Link]

-

Boron Molecular. 3-Bromo-9-ethyl-9H-carbazole. [Link]

- National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics.

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

- Royal Society of Chemistry. (2019). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry.

-

ResearchGate. Substrate Scope of 2H‐indazoles. Reaction conditions: 1 (0.2 mmol), 2 a.... [Link]

- Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ResearchGate. (a) Representative drugs containing indazoles. Previous works (b) and.... [Link]

- National Center for Biotechnology Information. (2017).

-

ResearchGate. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

Sources

- 1. cas 457891-24-6|| where to buy 3-Bromo-2h-indazole [english.chemenu.com]

- 2. 2H-Indazole synthesis [organic-chemistry.org]

- 3. Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 6. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Indazole Tautomerism & Reactivity: A Strategic Guide to N1 vs. N2 Selectivity and C3 Functionalization

Executive Summary

Indazole (benzo[c]pyrazole) represents a privileged scaffold in modern drug discovery, serving as a bioisostere for indole and purine systems.[1] Its utility, however, is frequently bottlenecked by the challenge of regiocontrol. The scaffold exists in a tautomeric equilibrium between the

While the

Part 1: Thermodynamics & Tautomeric Equilibrium

Understanding the electronic difference between the tautomers is the prerequisite for controlling reactivity.

The Stability Gap

Indazole is a 10

- -Indazole: Possesses a fully aromatic benzene ring fused to a pyrazole. This "benzenoid" character confers high thermodynamic stability.[4]

- -Indazole: The fusion imposes an ortho-quinoid structure on the benzene ring, disrupting local aromaticity.

Thermodynamic Reality:

Calculated energy profiles (DFT B3LYP/6-31G*) indicate the

Visualization of Electronic States

The following diagram illustrates the resonance contribution that renders the

Figure 1: Tautomeric equilibrium favoring the benzenoid 1H-form over the quinoid 2H-form.

Part 2: N-Functionalization Strategies (N1 vs. N2)

The most common synthetic hurdle is alkylating the nitrogen. Under basic conditions, indazole forms an ambident anion (

The N1-Selective Pathway (Thermodynamic Control)

To exclusively target

-

Mechanism: Under reversible conditions or high temperatures, the reaction funnels to the most stable product (

). -

The Cesium Effect: Using Cesium Carbonate (

) often enhances -

Protocol Driver: Strong bases (NaH) in polar aprotic solvents (DMF) promote full deprotonation. The resulting anion, while delocalized, reacts at

to restore the benzenoid system.

The N2-Selective Pathway (Kinetic Control)

Targeting

-

Steric Hindrance: Bulky substituents at

block -

Kinetic Trapping: Using highly reactive electrophiles (e.g., Meerwein salts) or specific acid-catalyzed conditions.

-

Trichloroacetimidates: A breakthrough method involves acid-catalyzed alkylation using alkyl trichloroacetimidates. The protonated imide activates the electrophile, and the neutral indazole attacks via

(the most nucleophilic neutral nitrogen) rather than the anion.

Decision Matrix for N-Alkylation

Figure 2: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.

Part 3: C3-Functionalization (C-H Activation)

The

Reactivity Profile[3]

-

Electrophilic Attack: Difficult on the neutral ring. Requires halogenation (Iodination) followed by cross-coupling.

-

Lithiation: Direct lithiation at

is possible but requires -

C-H Activation: Pd-catalyzed C-H arylation is emerging as a powerful tool. The choice of

-protecting group dictates the directing effect.

Key Data: C3-Arylation Efficiency

| Entry | Substrate (N-R) | Catalyst System | Yield (%) | Mechanism |

| 1 | Pd(OAc)2 / Cu(OAc)2 | 78% | Oxidative C-H Coupling | |

| 2 | n-BuLi / ZnCl2 / Pd(PPh3)4 | 92% | Lithiation -> Negishi | |

| 3 | Pd/C (Heterogeneous) | <15% | Catalyst Poisoning | |

| 4 | Pd(OAc)2 / Ag2CO3 | 65% | Direct C-H Activation |

Part 4: Experimental Protocols

Standardized methodologies for high-fidelity synthesis.

Protocol A: Thermodynamic N1-Alkylation (General)

Objective: Synthesis of 1-methyl-1H-indazole.

-

Setup: Charge a dry flask with 1H-indazole (1.0 equiv) and anhydrous DMF (0.5 M).

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of

gas will be vigorous. -

Equilibration: Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete anion formation.

-

Alkylation: Cool back to 0°C. Add Methyl Iodide (1.1 equiv) dropwise.

-

Reaction: Warm to RT. Stir for 2-4 hours. Monitor by LCMS.[1]

-

Workup: Quench with water. Extract with EtOAc. The

isomer is typically less polar than the-

Note: If

product is observed, heating the reaction mixture to 80°C often promotes thermodynamic rearrangement to

-

Protocol B: Kinetic N2-Alkylation (Trichloroacetimidate Method)

Objective: Selective synthesis of N2-substituted indazoles (avoiding N1).

-

Reagent Prep: Synthesize the alkyl trichloroacetimidate from the corresponding alcohol and trichloroacetonitrile (NaH, cat.).

-

Setup: Dissolve 1H-indazole (1.0 equiv) and Alkyl-Trichloroacetimidate (1.2 equiv) in anhydrous THF/DCM (1:1).

-

Catalysis: Add catalytic TMSOTf (0.1 equiv) or

at 0°C. -

Reaction: Stir at RT for 12 hours.

-

Mechanism Check: This proceeds via the protonated imidate.[5] The lone pair on

of the neutral indazole is the nucleophile. -

Purification: Neutralize with

before concentration to prevent acid-mediated decomposition.

Protocol C: C3-Arylation via Suzuki-Miyaura

Objective: Installing an aryl group at C3.

-

Halogenation: Treat 1H-indazole with

and KOH in DMF to yield 3-iodo-1H-indazole (Yields >90%). -

Protection: Protect

with THP (Dihydropyran/PPTS). -

Coupling:

-

Mix 3-iodo-1-(THP)-indazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv).

-

Catalyst:

(5 mol%). -

Base:

(2.0 M aq). -

Solvent: Dioxane (degassed).

-

-

Conditions: Heat to 90°C for 4 hours under Argon.

-

Deprotection: Remove THP with HCl/MeOH to recover the free NH-indazole.

References

-

Gaul, M. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[2][6][7][8][9] Beilstein Journal of Organic Chemistry.

-

Lovering, F. et al. (2024). Mechanism of a Highly Selective N2 Alkylation of Indazole.[5] WuXi Biology / Pfizer.

-

Meanwell, N. A. (2024).[10] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. NIH / PubMed Central.

-

Wang, J. et al. (2024).[1] Development of a selective and scalable N1-indazole alkylation. RSC Advances.

-

Yang, Z. et al. (2022). Recent advances in C–H functionalization of 2H-indazoles.[3][11][12] Organic & Biomolecular Chemistry.[3][4][8][9][11]

Sources

- 1. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wuxibiology.com [wuxibiology.com]

- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 7. pure.mpg.de [pure.mpg.de]

- 8. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Electronic Properties of 2-Substituted 3-Bromoindazoles: Synthesis, Characterization, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the electronic properties of 2-substituted 3-bromoindazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document is structured to offer not just a recitation of facts, but a cohesive narrative that explains the underlying principles governing the synthesis, electronic behavior, and reactivity of these molecules. We will delve into the "why" behind experimental choices and theoretical models, providing a framework for predictable manipulation of this versatile scaffold.

The Indazole Core: A Privileged Scaffold with Tunable Electronics

Indazole, a bicyclic aromatic heterocycle, is a cornerstone in the design of biologically active molecules.[1] Its structure, a fusion of benzene and pyrazole rings, imparts a unique electronic character that is amenable to fine-tuning through substitution. The indazole ring system can exist in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable.[2] The strategic placement of substituents allows for the modulation of the molecule's electron density, impacting its reactivity and interaction with biological targets.

The focus of this guide, the 2-substituted 3-bromoindazole framework, offers two key points for modulating electronic properties: the substituent at the N-2 position and the bromine atom at the C-3 position. The N-2 substituent directly influences the electron density of the pyrazole ring, while the C-3 bromine atom serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[3] Understanding the interplay of these two features is paramount for the rational design of novel indazole-based compounds.

Synthesis of 2-Substituted 3-Bromoindazoles: Navigating Regioselectivity

The synthesis of 2-substituted 3-bromoindazoles typically involves a two-step process: the bromination of an indazole core followed by N-alkylation or N-arylation, or the N-substitution of a pre-brominated indazole. A primary challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the N-functionalization, as reactions can often yield a mixture of N-1 and N-2 isomers.[4]

Regioselective N-2 Functionalization

Achieving regioselective N-2 substitution is crucial for controlling the electronic properties of the final compound. Several strategies have been developed to favor the formation of the 2H-indazole isomer. The choice of solvent, base, and electrophile can significantly influence the N-1/N-2 ratio.[5] For instance, the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at the N-2 position can direct regioselective C-3 lithiation, allowing for subsequent functionalization at that position.[6]

Below is a generalized protocol for the regioselective N-2 alkylation of 3-bromoindazole. The causality behind the choice of reagents lies in creating conditions that favor attack at the more sterically accessible N-2 position.

Experimental Protocol: Regioselective N-2 Alkylation of 3-Bromoindazole

-

Dissolution: Dissolve 3-bromo-1H-indazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a mild base, such as cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution and stir at room temperature for 30 minutes to deprotonate the indazole. The choice of a mild base is to avoid potential side reactions.

-

Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to isolate the 2-substituted 3-bromoindazole.

Caption: Workflow for the regioselective N-2 alkylation of 3-bromoindazole.

Probing the Electronic Landscape: Experimental and Computational Approaches

The electronic properties of 2-substituted 3-bromoindazoles can be investigated through a combination of experimental techniques and computational modeling. This dual approach provides a comprehensive understanding of the molecule's electronic structure and its implications for reactivity.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique for determining the oxidation and reduction potentials of a molecule. These potentials are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. By systematically varying the N-2 substituent, one can observe shifts in these potentials, providing a quantitative measure of the substituent's electronic influence.

Experimental Protocol: Cyclic Voltammetry of 2-Substituted 3-Bromoindazoles

-

Solution Preparation: Prepare a 1 mM solution of the 2-substituted 3-bromoindazole in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s).

-

Data Analysis: Determine the oxidation and reduction peak potentials from the resulting voltammogram. These can be used to estimate the HOMO and LUMO energy levels.

Caption: Experimental workflow for cyclic voltammetry analysis.

Spectroscopic Analysis: UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy orbital to a higher energy orbital, often the HOMO to LUMO transition. Shifts in λmax upon changing the N-2 substituent can be correlated with changes in the HOMO-LUMO energy gap. Electron-donating groups at the N-2 position are expected to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift (longer wavelength) in the absorption spectrum. Conversely, electron-withdrawing groups will lower the HOMO energy, resulting in a larger gap and a blue-shift (shorter wavelength).

Computational Modeling: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules.[7] By performing DFT calculations, one can obtain valuable information such as:

-

Optimized Geometries: The most stable three-dimensional structure of the molecule.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energy and spatial distribution of these key orbitals, which are crucial for understanding reactivity.[8]

-

Molecular Electrostatic Potential (MEP): A map of the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Simulated Spectroscopic Data: Theoretical UV-Vis and IR spectra that can be compared with experimental results for validation.

Caption: A typical workflow for DFT analysis of molecular electronic properties.

Reactivity of 2-Substituted 3-Bromoindazoles: A Gateway to Molecular Diversity

The C-3 bromine atom in 2-substituted 3-bromoindazoles is a key functional group that enables a wide range of chemical transformations, providing access to a diverse array of more complex molecules. The electronic nature of the N-2 substituent plays a significant role in modulating the reactivity of this position.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.[9] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making them invaluable tools in drug discovery and materials science.

The electronic effect of the N-2 substituent can influence the efficiency of these reactions. Electron-donating groups at the N-2 position increase the electron density of the indazole ring, which can facilitate the oxidative addition of the palladium catalyst to the C-Br bond, a key step in the catalytic cycle. Conversely, electron-withdrawing groups may retard this step.

Table 1: Influence of N-2 Substituent on Reactivity in Cross-Coupling Reactions

| N-2 Substituent (R) | Electronic Effect | Expected Impact on Oxidative Addition |

| Alkyl (e.g., -CH₃) | Electron-donating | Favorable |

| Phenyl | Weakly electron-withdrawing | Moderate |

| p-Methoxyphenyl | Electron-donating | Favorable |

| p-Nitrophenyl | Electron-withdrawing | Unfavorable |

Nucleophilic Aromatic Substitution

While less common for electron-rich aromatic systems, nucleophilic aromatic substitution (SNAr) can occur at the C-3 position of the indazole ring, particularly if the ring is activated by electron-withdrawing groups.[10][11] The N-2 substituent can also influence the susceptibility of the C-3 position to nucleophilic attack. An electron-withdrawing group at N-2 would further decrease the electron density at C-3, making it more electrophilic and thus more prone to attack by a nucleophile.

Structure-Property Relationships and Applications

The ability to systematically tune the electronic properties of 2-substituted 3-bromoindazoles has profound implications for their application in drug discovery and materials science.

In medicinal chemistry, the electronic properties of a molecule are critical for its pharmacokinetic and pharmacodynamic profiles. For example, modifying the electron density of the indazole ring can affect its ability to interact with a biological target, its metabolic stability, and its solubility. The structure-activity relationship (SAR) of indazole-based drugs often reveals a strong correlation between the electronic nature of substituents and biological activity.[1][12]

In materials science, the HOMO-LUMO gap of a molecule is a key determinant of its optical and electronic properties. By tuning this gap through substitution, it is possible to design molecules with specific absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Conclusion

The 2-substituted 3-bromoindazole scaffold represents a versatile platform for the development of novel functional molecules. A thorough understanding of the interplay between the N-2 substituent and the C-3 bromine atom is essential for the rational design of compounds with desired electronic properties and reactivity. The combination of regioselective synthesis, experimental characterization through electrochemical and spectroscopic techniques, and computational modeling provides a powerful toolkit for researchers to explore the rich chemical space offered by this privileged heterocyclic system. This guide serves as a foundational resource to empower scientists and professionals in their pursuit of innovative solutions in drug discovery and materials science.

References

-

Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047–3051. [Link]

-

Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793–1874. [Link]

- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.

- Elgemeie, G. H., & Zaghary, W. A. (2014). Synthesis and reactions of 3-bromoindazoles. Journal of Heterocyclic Chemistry, 51(1), 1-15.

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Halides. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. Wiley.

- Bard, A. J., & Faulkner, L. R. (2000).

- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.

-

Alam, M. M., & Keeting, S. T. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1836-1845. [Link]

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

- Elguero, J., Claramunt, R. M., & Alkorta, I. (2012). The Tautomerism of Heterocycles: A Topic of General Interest in Chemistry. In Advances in Heterocyclic Chemistry (Vol. 106, pp. 1-125). Academic Press.

-

Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

-

Talele, T. T. (2016). The “Privileged” Indazole Scaffold: A Glimpse into its Versatility in Modern Drug Discovery. Journal of Medicinal Chemistry, 59(18), 8497-8545. [Link]

- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.

- Terrier, F. (1991).

- Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.

-

Bar-Ziv, R., & Kost, D. (2019). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 17(33), 7734-7741. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Gande, S. L., & Kumar, A. (2022). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo. [Link]

- Giraud, F., Anizon, F., & Moreau, P. (2019). C3-Indazole Functionalization: A Review. Molecules, 24(12), 2296.

-

Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of organic chemistry, 71(14), 5392–5395. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance | MDPI [mdpi.com]

- 9. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential [zenodo.org]

Medicinal Chemistry of 3-Bromo-2H-Indazoles: Scaffold Design & Application

The following technical guide details the medicinal chemistry applications, synthetic accessibility, and structural advantages of 3-bromo-2H-indazole scaffolds.

Executive Summary

The 3-bromo-2H-indazole scaffold represents a distinct and increasingly valuable pharmacophore in modern drug discovery. Unlike its thermodynamically more stable 1H-tautomer, the 2H-indazole (specifically when N2-substituted) offers a unique vector orientation for substituents, altered dipole moments, and specific hydrogen-bonding capabilities that mimic purine bases. This guide focuses on the 3-bromo derivative as a versatile "linchpin" intermediate, allowing medicinal chemists to lock the bioactive 2H-conformation via N2-functionalization while preserving the C3-position for late-stage divergent cross-coupling (SAR exploration).

Structural Dynamics: The 1H vs. 2H Dichotomy

Understanding the tautomeric equilibrium is the prerequisite for utilizing this scaffold.

-

Thermodynamics: The 1H-indazole is aromatic (10

-electrons) and thermodynamically favored by ~2-4 kcal/mol over the 2H-form (quinoid-like character). -

Medicinal Implication: In solution, free indazoles exist predominantly as 1H. However, biological targets (e.g., Kinases, GPCRs) often select for the 2H-tautomer.

-

The "Locking" Strategy: To exploit the 2H-geometry, chemists must covalently substitute the N2-position. The 3-bromo-2H-indazole scaffold serves as a pre-functionalized core where the bromine atom allows for modular attachment of "warheads" or hydrophobic tails after the N2-position has been locked.

Diagram 1: Tautomerism & Regioselectivity Logic

The following diagram illustrates the equilibrium and the synthetic divergence required to access the 2H-scaffold.

Caption: Divergent synthesis pathways from the 3-bromo precursor. N2-alkylation requires specific kinetic control or directing groups to overcome thermodynamic preference for N1.

Synthetic Access & Regiocontrol

The primary challenge in working with 2H-indazoles is achieving high regioselectivity during N-alkylation. The 3-bromo group exerts electronic and steric effects that must be managed.[1]

Strategy A: Direct N2-Alkylation (The Meerwein Route)

While basic alkylation (NaH/R-X) favors N1, the use of "hard" alkylating agents or specific solvent effects can shift selectivity to N2.

-

Reagent: Trimethyloxonium tetrafluoroborate (Meerwein's salt).

-

Mechanism: Reacts via a kinetic pathway. The N2 lone pair, though less available in the ground state 1H-form, is more accessible in the transient 2H-species or via specific dipole interactions in polar aprotic solvents (EtOAc/DCM).

-

Selectivity: Can achieve N2:N1 ratios of >3:1, separable by chromatography.

Strategy B: The 3-Bromo "Divergent" Protocol

This workflow allows a chemist to generate a library of C3-analogs from a single N2-fixed precursor.

-

Bromination: Start with Indazole

3-Bromoindazole (Br2/NaOH). -

N2-Locking: Alkylate N2 (e.g., Methyl, Ethyl, SEM).[2]

-

C3-Diversification: Palladium-catalyzed cross-coupling.

Diagram 2: The 3-Bromo Divergent Workflow

Caption: The "Divergent Synthesis" model. The 3-bromo-2H-indazole serves as the stable hub for late-stage diversification via cross-coupling reactions.

Medicinal Chemistry Case Study: Kinase Inhibition

The most prominent application of the 2H-indazole scaffold is in Tyrosine Kinase Inhibitors (TKIs).

Case Study: Pazopanib (Votrient)[3]

-

Target: VEGFR, PDGFR, c-Kit.

-

Structure: Contains a 2,3-dimethyl-2H-indazole core.[3][4][5][6]

-

Role of the Scaffold:

-

The N2-methyl group locks the tautomer, ensuring the N1 (lone pair) is positioned to accept a hydrogen bond from the kinase hinge region (or solvent network).

-

The C3-methyl group (in Pazopanib) fills a hydrophobic pocket (gatekeeper region).

-

-

3-Bromo Application: In the discovery phase of such drugs, the 3-bromo-2-methyl-2H-indazole is the ideal tool compound. It allows the chemist to swap the C3-methyl for larger groups (Ethyl, Isopropyl, Phenyl) to probe the steric tolerance of the ATP-binding pocket.

Comparative Data: 1H vs 2H Properties

| Property | 1H-Indazole (N1-R) | 2H-Indazole (N2-R) | Med Chem Significance |

| Dipole Moment | ~1.6 D | ~3.4 D | 2H is more polar; affects solubility and permeability. |

| Basicity (pKa) | Weakly basic | More basic | N1 in 2H-indazoles is a better H-bond acceptor. |

| Shape | "Banana" shape | Linear/Extended | 2H mimics the purine core of ATP more closely. |

| Metabolism | N2-dealkylation possible | Generally stable | N2-methyl is a validated, metabolically robust motif. |

Experimental Protocols

These protocols are designed for self-validation. Regiochemistry should always be confirmed via NOESY NMR (NOE observed between N-Methyl and C3-H or C7-H distinguishes isomers).

Protocol 1: Synthesis of 3-Bromo-1H-indazole

Standard halogenation of the parent heterocycle.

-

Dissolve indazole (10 mmol) in DMF (20 mL).

-

Add KOH pellets (2.2 eq) followed by dropwise addition of Bromine (

, 1.1 eq) at 0°C. -

Stir at RT for 2 hours.

-

Quench with 10%

(aq). -

Precipitate: The product usually precipitates as a solid. Filter, wash with water, and dry.

-

Yield: Typically >85%.

Protocol 2: Regioselective N2-Methylation (Meerwein Salt Method)

Targeting the 2H-scaffold.

-

Suspend 3-bromo-1H-indazole (5 mmol) in anhydrous EtOAc (15 mL).

-

Add Trimethyloxonium tetrafluoroborate (

, 1.2 eq) under Argon. -

Stir at RT for 4-12 hours. (Monitor via TLC; 2H-isomer is often more polar).

-

Workup: Wash with sat.

and brine. -

Purification: Silica gel chromatography. The N2-methyl isomer (3-bromo-2-methyl-2H-indazole) typically elutes after the N1-isomer in EtOAc/Hexane systems due to higher polarity.

-

Validation: 1H NMR: N-Me peak for 2H-isomer is usually downfield (~4.1 ppm) compared to N1-isomer (~4.0 ppm). Crucial: NOE correlation between N-Me and C3-substituent (or lack thereof) confirms regiochemistry.

Protocol 3: Suzuki Coupling at C3

Functionalizing the scaffold.

-

Combine 3-bromo-2-methyl-2H-indazole (1.0 eq), Aryl-Boronic Acid (1.5 eq), and

(3.0 eq) in 1,4-Dioxane/Water (4:1). -

Degas with Argon for 10 min.

-

Add Catalyst:

(5 mol%). -

Heat to 90°C for 4-12 hours.

-

Filter through Celite and concentrate.

-

Note: The N2-methyl group is stable under these conditions.

References

-

Regioselective Synthesis of 2H-Indazoles

-

Pazopanib Synthesis & Indazole Core

-

Suzuki Coupling on Indazoles

-

General Indazole Medicinal Chemistry

Sources

- 1. research.ucc.ie [research.ucc.ie]

- 2. researchgate.net [researchgate.net]

- 3. rroij.com [rroij.com]

- 4. WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 8. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caribjscitech.com [caribjscitech.com]

- 11. researchgate.net [researchgate.net]

- 12. pnrjournal.com [pnrjournal.com]

Technical Guide: Solubility Profile & Solvent Selection for 3-Bromo-2-ethyl-2H-indazole

The following technical guide details the solubility profile, physicochemical drivers, and solvent selection strategies for 3-Bromo-2-ethyl-2H-indazole . This guide is structured to support researchers in optimizing reaction conditions (particularly cross-coupling) and purification workflows.

Executive Summary & Compound Significance

3-Bromo-2-ethyl-2H-indazole is a critical halogenated heterocyclic intermediate, primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to functionalize the C3 position.

Unlike its 1H-indazole tautomer, the 2H-indazole core possesses distinct electronic properties due to the fixed alkylation at the N2 position, which disrupts the specific hydrogen-bonding networks often seen in 1H-indazoles. This results in a higher lipophilicity profile and improved solubility in aprotic organic solvents, a key advantage for process chemistry scaling.

Physicochemical Drivers of Solubility

To understand the solubility behavior, we must analyze the structural determinants:

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | ~225.09 g/mol | Low MW facilitates dissolution in diverse organic solvents. |

| LogP (Octanol/Water) | 2.8 – 3.2 | Lipophilic. High affinity for non-polar and moderately polar solvents. |

| H-Bond Donors (HBD) | 0 | Aprotic. Cannot donate H-bonds; poor solubility in water/protic media without co-solvents. |

| H-Bond Acceptors (HBA) | 2 (N2, N1) | Can accept H-bonds, aiding solubility in alcohols and wet solvents. |

| Dipole Moment | Moderate | The C-Br bond and N-N motif create a dipole, favoring polar aprotic solvents (DMSO, DMF). |

Solubility Profile Matrix

Data derived from structural analysis (SPR), standard synthesis protocols, and homologous series comparison.

Class A: High Solubility (Primary Reaction Solvents)

Best for: Stock solutions, homogenous catalysis, and liquid-liquid extraction.

| Solvent | Solubility Rating | Mechanistic Insight |

| Dichloromethane (DCM) | Excellent (>100 mg/mL) | The high lipophilicity of the ethyl-indazole core aligns perfectly with chlorinated solvents. Ideal for extraction. |

| Tetrahydrofuran (THF) | Excellent | Ethereal oxygen interacts with the electron-deficient aromatic system. Standard solvent for Grignard/Lithiation of this substrate. |

| Ethyl Acetate (EtOAc) | Good to Excellent | Effective for chromatography and extraction. Solvates the dipole effectively without H-bonding interference. |

| DMSO / DMF | Excellent | High dielectric constants stabilize the polarizable C-Br bond. Preferred for nucleophilic aromatic substitution (SNAr) or high-temp couplings. |

Class B: Temperature-Dependent Solubility (Crystallization Solvents)

Best for: Purification via recrystallization and antisolvent precipitation.

| Solvent | Cold Solubility | Hot Solubility | Usage Protocol |

| Acetonitrile (MeCN) | Moderate | High | Top Choice. Often used in bromination reactions; cooling induces precipitation. |

| Ethanol (EtOH) | Low | High | Excellent for recrystallization. The ethyl group disrupts packing, requiring heating to disrupt the lattice. |

| Methanol (MeOH) | Moderate | High | Similar to EtOH but higher solubility due to polarity. Often used with water as an antisolvent. |

| Toluene | Moderate | High | Critical for non-polar Pd-catalyzed couplings. Heating is often required to achieve saturation. |

Class C: Antisolvents (Precipitation Media)

Best for: Crashing out products from reaction mixtures.

-

Water: Practically insoluble (<0.1 mg/mL). Used to quench reactions in DMF/DMSO and precipitate the product.

-

Hexanes/Heptane: Low solubility. Used to lower the polarity of EtOAc during column chromatography or to induce precipitation from Toluene/DCM mixtures.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Self-Validating)

Use this protocol to generate exact quantitative data (g/L) for your specific lot.

-

Preparation: Weigh approx. 50 mg of 3-Bromo-2-ethyl-2H-indazole into a 4 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent.

-

Equilibration:

-

Seal and vortex for 30 seconds.

-

Place in a thermomixer at 25°C at 800 RPM for 24 hours.

-

Validation Check: Ensure solid remains visible. If fully dissolved, add more solid until saturation is visually confirmed.

-

-

Sampling:

-

Centrifuge at 10,000 RPM for 5 minutes to pellet undissolved solids.

-

Carefully pipette the supernatant (avoiding the pellet).

-

Dilute the supernatant 100x with Acetonitrile.

-

-

Quantification: Analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Solvent Selection for Suzuki Coupling

Decision framework for optimizing reaction yield based on solubility.

Critical Application: Purification Strategy

Because 3-Bromo-2-ethyl-2H-indazole is highly soluble in chlorinated solvents but insoluble in water, the most efficient purification workflow following synthesis (e.g., bromination of 2-ethylindazole) is:

-

Quench: Pour reaction mixture (usually MeCN or DMF) into Ice Water .

-

Filter/Extract:

-

If solid precipitates:[1] Filter and wash with cold water.

-

If oil forms: Extract with DCM or EtOAc .

-

-

Recrystallization:

-

Dissolve crude solid in minimum hot Ethanol (60°C) .

-

Add warm Water dropwise until turbidity persists.

-

Cool slowly to 4°C.

-

Result: High purity crystals (>98%) due to the steep solubility curve in EtOH/Water systems.

-

References

-

PubChem. (2025).[2][3] Compound Summary: 3-Bromo-2-ethylbutanamide (Analogous Structure Analysis). National Library of Medicine. [Link]

-

Zhang, C., et al. (2023).[4] Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]

Sources

Stability of 3-bromo-2-alkyl-2H-indazoles under ambient conditions

Technical Guide: Stability & Handling of 3-Bromo-2-Alkyl-2H-Indazoles

Executive Summary

3-Bromo-2-alkyl-2H-indazoles represent a kinetically stable but thermodynamically less favored class of indazole derivatives compared to their 1H-isomers. While the 1H-indazole tautomer is thermodynamically dominant (typically by ~3–5 kcal/mol), the 2-alkyl-2H-indazole scaffold is sufficiently stable for isolation, storage, and handling under ambient conditions, provided specific precautions are met.

This guide details the physicochemical stability profile of this scaffold, emphasizing its resistance to spontaneous thermal rearrangement at room temperature, its hydrolytic robustness, and its susceptibility to photochemical degradation. It provides actionable protocols for storage, analytical validation, and handling to ensure integrity during drug development workflows.

Physicochemical Stability Profile

The stability of 3-bromo-2-alkyl-2H-indazoles is governed by the interplay between the quinonoid character of the 2H-ring system and the steric/electronic effects of the 3-bromo and 2-alkyl substituents.

Thermodynamic vs. Kinetic Stability

-

Thermodynamics: The 2H-indazole system possesses a quinonoid resonance structure, which disrupts the full benzenoid aromaticity found in the 1H-isomer. Consequently, 2-alkyl-2H-indazoles are thermodynamically less stable than their 1-alkyl-1H counterparts.

-

Kinetics: Despite this energy penalty, the activation energy required for the alkyl group to migrate from N2 to N1 (intermolecularly or intramolecularly) is high. Under ambient conditions (20–25°C), the 2-alkyl-2H-isomer is kinetically trapped and does not spontaneously rearrange to the 1-isomer.

-

Impact of 3-Bromo Substituent: The electron-withdrawing nature of the bromine atom at C3 reduces the electron density of the pyrazole ring. This can slightly enhance the electrophilicity of the system but does not compromise the kinetic stability of the N2-alkyl bond under neutral conditions.

Environmental Stress Factors

| Stress Factor | Stability Verdict | Mechanism / Notes |

| Temperature (Ambient) | Stable | No rearrangement observed < 100°C. Thermal rearrangement to 1-alkyl isomer typically requires T > 150°C or Lewis acid catalysis. |

| Hydrolysis (Moisture) | Stable | The C-Br and N-Alkyl bonds are resistant to hydrolysis at neutral pH. Stable to aqueous workups.[1] |

| Oxidation (Air) | Stable | Resistant to auto-oxidation under ambient air. |

| Photolysis (Light) | Vulnerable | The 2H-indazole chromophore absorbs in the UV-Vis region. Prolonged exposure to UV light can induce radical formation or rearrangement. |

| Solvent Compatibility | High | Stable in CDCl₃, DMSO-d₆, MeOH, and non-nucleophilic organic solvents. |

Mechanistic Insights: The Rearrangement Risk

Understanding the failure mode is critical for process safety. The primary degradation pathway is the thermal rearrangement to the thermodynamically favored 1-alkyl isomer.

Figure 1: Thermal rearrangement pathway.[2] Under ambient conditions, the barrier to the Transition State (TS) is too high to overcome, maintaining the integrity of the 2H-isomer.

Experimental Protocols for Validation

To ensure the integrity of 3-bromo-2-alkyl-2H-indazoles, researchers must validate the regiochemistry and purity using the following self-validating protocols.

Regiochemical Assignment (1H vs. 2H)

Differentiation between the 1-alkyl and 2-alkyl isomers is the most critical analytical challenge.

-

Protocol: 1D NOE or 2D NOESY NMR Spectroscopy.

-

Rationale:

-

2-Alkyl Isomer: Strong NOE correlation between the N2-Alkyl protons and the C3-substituent (if non-bromo) or lack thereof. Crucially, for 3-bromo derivatives, look for NOE between N2-Alkyl protons and H7 (if alkyl is bulky/flexible) or lack of NOE to H7 compared to the 1-alkyl isomer.

-

Definitive Marker: The 1-Alkyl isomer will show a strong NOE between the N1-Alkyl protons and the C7-H proton of the benzene ring. The 2-Alkyl isomer lacks this specific proximity to C7-H.

-

-

Carbon NMR Shift: The C3 carbon in 2H-indazoles typically resonates upfield relative to the 1H-isomer.

Purity & Stability Assessment Workflow

Figure 2: Routine stability testing workflow. UPLC is preferred over HPLC for better resolution of regioisomers.

Handling and Storage Recommendations

Based on the stability profile, the following Standard Operating Procedures (SOPs) are recommended:

-

Storage Container:

-

Requirement: Amber glass vials with Teflon-lined caps.

-

Reasoning: Blocks UV light to prevent photolytic degradation; Teflon prevents leaching of plasticizers which can contaminate the lipophilic indazole.

-

-

Temperature:

-

Requirement: Store at 2–8°C (Refrigerated) for long-term (>1 month); Ambient (20–25°C) is acceptable for short-term active use.

-

Reasoning: While stable at room temperature, refrigeration minimizes the kinetic probability of rearrangement over extended periods.

-

-

Synthesis & Isolation:

-

Chromatography: Stable to silica gel. Use neutral solvents (Hexane/EtOAc). Avoid highly acidic mobile phases during purification to prevent protonation-assisted rearrangement mechanisms.

-

Drying: Vacuum dry at < 40°C. Avoid high-temperature oven drying.

-

References

-

Regioselective Synthesis of 2H-Indazoles

-

Thermodynamic Stability of Indazole Tautomers

- Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul

- Source: Beilstein Journal of Organic Chemistry, 2024, 20, 1940–1954.

-

URL:[Link]

-

Photostability Standards

- Title: ICH Q1B Photostability testing of new active substances and medicinal products.

- Source: European Medicines Agency / ICH Guidelines.

-

URL:[Link]

-

Thermal Rearrangement Mechanisms

- Title: Thermal rearrangement of 2-substituted indazoles.

- Source: Journal of the Chemical Society, Perkin Transactions 1.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Role of 3-Halo-2-Alkylindazoles in Modern Drug Discovery: A Technical Guide

Introduction: The Indazole Scaffold and the Significance of 3-Halo-2-Alkyl Substitution

The indazole nucleus, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to mimic the interactions of endogenous ligands with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Among the various substituted indazoles, the 3-halo-2-alkylindazole framework has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents. The strategic placement of a halogen atom at the 3-position and an alkyl group at the 2-position provides a unique combination of chemical reactivity and biological activity, making these derivatives highly sought after in drug discovery programs.

The alkyl group at the N2 position is crucial for modulating the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and can also play a direct role in binding to the target protein. More importantly, the halogen atom at the C3 position serves as a versatile synthetic handle, enabling a wide range of post-synthetic modifications through various cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries and the fine-tuning of structure-activity relationships (SAR). This technical guide provides an in-depth review of the synthesis, chemical properties, and biological applications of 3-halo-2-alkylindazole derivatives, aimed at researchers, scientists, and drug development professionals.

I. Synthesis of 3-Halo-2-Alkylindazole Derivatives

The synthesis of 3-halo-2-alkylindazoles can be approached through two main strategies: direct halogenation of a pre-formed 2-alkylindazole core or construction of the indazole ring with the halogen already in place.

Regioselective Halogenation of 2-Alkylindazoles

A straightforward and efficient method for the preparation of 3-halo-2-alkylindazoles involves the direct and regioselective halogenation of 2-alkylindazoles. This approach is advantageous as it allows for the late-stage introduction of the halogen, providing flexibility in the synthetic design.

Key Reagents and Conditions:

-

Bromination: N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination at the C3 position of 2-alkylindazoles. The reaction is typically carried out in a suitable organic solvent such as chloroform (CHCl₃) or acetonitrile (CH₃CN) at room temperature or with gentle heating.

-

Chlorination: N-Chlorosuccinimide (NCS) is the reagent of choice for the chlorination of 2-alkylindazoles at the C3 position. Similar to bromination, the reaction is generally performed in an appropriate solvent like acetonitrile.

Experimental Protocol: Regioselective Bromination of a 2-Alkylindazole

-

Dissolution: Dissolve the starting 2-alkylindazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-bromo-2-alkylindazole.

Caption: Regioselective halogenation of 2-alkylindazoles.

De Novo Synthesis of the Indazole Ring

Alternatively, the 3-halo-2-alkylindazole scaffold can be constructed from acyclic precursors. One notable method is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide.[3] This approach allows for the direct formation of the N-N bond and the indazole ring system.

II. Chemical Reactivity of the 3-Halo Group

The halogen atom at the 3-position of the 2-alkylindazole ring is a key functional group that enables a wide range of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. This versatility is instrumental in the generation of diverse libraries of compounds for drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1][4][5] In the context of 3-halo-2-alkylindazoles, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Bromo-2-Alkylindazole [1]

-

Reaction Setup: In a reaction vessel, combine the 3-bromo-2-alkylindazole (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of dimethoxyethane (DME) and water.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and maintain it under an inert atmosphere.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Caption: Versatile reactivity of the 3-halo substituent.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[6][7] This reaction is particularly useful for synthesizing 3-amino-2-alkylindazole derivatives by coupling 3-halo-2-alkylindazoles with a wide range of primary and secondary amines.

General Reaction Conditions:

-

Catalyst: A palladium catalyst, often in combination with a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos).

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

-

Solvent: Anhydrous aprotic solvents like toluene or 1,4-dioxane.

III. Biological Activities and Medicinal Chemistry Applications

3-Halo-2-alkylindazole derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for the development of new drugs. Their ability to be readily diversified allows for extensive exploration of structure-activity relationships.

Anticancer Activity

A significant area of research for 3-halo-2-alkylindazole derivatives is in the field of oncology. These compounds have been investigated as inhibitors of various protein kinases and as poly(ADP-ribose) polymerase (PARP) inhibitors.

3.1.1. Kinase Inhibitors

Many 3-substituted indazole derivatives have been developed as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The 3-halo-2-alkylindazole scaffold serves as a crucial starting point for the synthesis of these inhibitors. For instance, the introduction of amides and heteroaryl groups at the C6 position of 3-(indol-2-yl)indazoles, which can be synthesized from a 3-halo precursor, has led to potent Chek1 kinase inhibitors.[2]

| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |

| 3-(Indol-2-yl)indazoles | Chek1 | 0.30 | [2] |

| 2-Phenylbenzimidazoles (derived from indazoles) | Multiple Cancer Cell Lines | 3.55 (µg/mL) against MDA-MB-231 | [8] |

3.1.2. PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The 2-phenyl-2H-indazole-7-carboxamide scaffold, which can be accessed from a 3-halo-2-alkylindazole intermediate, has been successfully developed into potent PARP inhibitors. A notable example is Niraparib (MK-4827), an orally available PARP1/2 inhibitor.[9][10]

| Compound | Target | IC₅₀ (nM) | Clinical Status | Reference |

| MK-4827 (Niraparib) | PARP1 | 3.8 | Approved | [9][10] |

| MK-4827 (Niraparib) | PARP2 | 2.1 | Approved | [9][10] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and there is a continuous need for new and safer anti-inflammatory drugs. Indazole derivatives have shown promise in this therapeutic area. For example, certain N(2)-arylindazol-3(2H)-ones, synthesized via Chan-Evans-Lam coupling from N(1)-benzyl-indazol-3(2H)-ones, have demonstrated significant anti-inflammatory effects with low cytotoxicity.[11] The 3-halo precursor provides a route to such N-substituted indazolones.

Antiviral Activity

The broad biological activity of indazole derivatives also extends to antiviral applications. While specific examples of 3-halo-2-alkylindazoles as direct antiviral agents are less reported, the functionalization of the indazole core, often facilitated by the reactivity of a halo-substituent, has led to compounds with antiviral properties. For example, derivatives of imidazo[1,2-b]pyridazines, which can be conceptually linked to functionalized indazoles, have shown inhibitory activity against human cytomegalovirus and varicella-zoster virus.[12]

IV. Conclusion and Future Perspectives

The 3-halo-2-alkylindazole scaffold represents a cornerstone in modern medicinal chemistry. Its synthetic accessibility, coupled with the versatile reactivity of the 3-halo substituent, provides an invaluable platform for the design and development of novel therapeutic agents. The demonstrated success of these derivatives as kinase and PARP inhibitors in oncology highlights their potential. Future research in this area will likely focus on exploring a wider range of biological targets, including those involved in neurodegenerative and infectious diseases. The continued development of novel and efficient synthetic methodologies for the derivatization of the 3-halo-2-alkylindazole core will undoubtedly accelerate the discovery of new and improved medicines.

V. References

-

Buchwald-Hartwig amination. Name-Reaction.com. Available from: [Link]

-

The Suzuki Reaction. Myers Group, Harvard University. Available from: [Link]

-

Bellina F, Carpita A, Rossi R. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Synthesis. 2004;(15):2419-2440.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. Available from: [Link]

-

Galtier C, Mavel S, Snoeck R, et al. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. Antivir Chem Chemother. 2003;14(4):177-182.

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available from: [Link]

-

Chen YC, Chen YF, Chen YJ, et al. Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives. Molecules. 2023;28(18):6715.

-

Fraley ME, Steen JT, Brnardic EJ, et al. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorg Med Chem Lett. 2006;16(23):6049-6053.

-

Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

-

Jones P, Altamura S, Boueres JK, et al. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. J Med Chem. 2009;52(22):7170-7185.

-

Kumar MR, Park A, Park N, Lee S. 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. Org Lett. 2011;13(13):3542-3545.

-

Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. Available from: [Link]

-

Dung HTK, Van TTH, Huong PTT, et al. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Adv. 2020;10(33):19561-19574.

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2H-Indazole synthesis [organic-chemistry.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Regioselective Synthesis of 3-Bromo-2-ethyl-2H-indazole via Electrophilic Bromination